molecular formula C12H20N4 B12872941 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12872941
M. Wt: 220.31 g/mol
InChI Key: YEASZUGCCQQKEE-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrolo ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethylpiperidine with a suitable pyrazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
  • 3-(1-Propylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
  • 3-(1-Butylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

Uniqueness

The uniqueness of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the piperidine ring may enhance its binding affinity to certain targets compared to other similar compounds .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-ethylpiperidin-4-yl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C12H20N4/c1-2-16-7-4-9(5-8-16)11-10-3-6-13-12(10)15-14-11/h9H,2-8H2,1H3,(H2,13,14,15)

InChI Key

YEASZUGCCQQKEE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=C3CCNC3=NN2

Origin of Product

United States

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